N-Hydroxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
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InChI Key |
VDEUYMSGMPQMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Record name | N-HYDROXYBENZAMIDE | |
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Related CAS |
32685-16-8 (mono-potassium salt) | |
| Record name | Benzohydroxamic acid | |
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DSSTOX Substance ID |
DTXSID7025421 | |
| Record name | Benzohydroxamic acid | |
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Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhombic crystals or light beige solid. (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
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Boiling Point |
Explodes (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
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Solubility |
5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
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CAS No. |
495-18-1 | |
| Record name | N-HYDROXYBENZAMIDE | |
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| Record name | Benzohydroxamic acid | |
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| Record name | Benzhydroxamic Acid | |
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| Record name | N-Hydroxybenzamide | |
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| Record name | N-Hydroxybenzamide | |
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| Record name | Benzamide, N-hydroxy- | |
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| Record name | Benzohydroxamic acid | |
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| Record name | N-hydroxybenzamide | |
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| Record name | BENZOHYDROXAMIC ACID | |
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Melting Point |
259 to 266 °F (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
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| Record name | Benzhydroxamic Acid | |
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Synthetic Methodologies for N Hydroxybenzamide and Its Derivatives
Classical and Contemporary Approaches to N-Hydroxybenzamide Synthesis
The foundational methods for synthesizing this compound involve the formation of an amide bond between a benzoic acid derivative and hydroxylamine (B1172632). While conceptually straightforward, the efficiency and applicability of these methods vary significantly.
The direct condensation of a carboxylic acid with hydroxylamine is a fundamental approach to forming the N-hydroxyamide (hydroxamic acid) linkage. However, the direct reaction is often challenging and thermodynamically unfavorable, as the equilibrium can favor the reverse reaction—hydrolysis of the hydroxamic acid. ucl.ac.uk
A more effective classical method involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides. For instance, this compound can be synthesized from the reaction of benzoyl chloride with hydroxylamine hydrochloride. fishersci.cafishersci.ca This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated.
Another approach involves the reaction of esters with hydroxylamine. This method is also a well-established route for preparing hydroxamic acids. ucl.ac.uk However, a significant challenge in these classical syntheses is the potential for side reactions, leading to mixtures of N-acylated, O-acylated, and di/tri-acylated products. arkat-usa.org
A notable one-pot synthesis of 2-amino-N-hydroxybenzamide derivatives has been achieved from the reaction of isatoic anhydride (B1165640) with various hydroxamic acids in acetonitrile (B52724) at room temperature, providing good to excellent yields. fishersci.co.uk
To overcome the limitations of direct condensation, a wide array of coupling agents, commonly used in peptide synthesis, have been adapted for hydroxamic acid formation. ucl.ac.ukgoogle.com These reagents activate the carboxylic acid, facilitating its reaction with hydroxylamine under milder conditions and often with higher yields and purity.
The general strategy involves the reaction of a carboxylic acid and hydroxylamine (or its protected form) in the presence of a coupling agent. arkat-usa.org Commonly employed coupling agents include:
Carbodiimides : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) is a water-soluble coupling agent frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to improve efficiency and suppress side reactions. nih.govfishersci.beadvancedchemtech.com The urea (B33335) byproduct formed from EDC is water-soluble, simplifying purification. advancedchemtech.com
Uronium/Iminium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling agents that generate active esters, leading to efficient amide bond formation. fishersci.co.uknih.govfishersci.casigmaaldrich.comwikipedia.org HATU, in particular, is noted for its high efficiency in forming the OAt-active ester from a carboxylic acid. nih.govwikiwand.com
Phosphonium Salts : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is another example of a phosphonium-based coupling reagent used for this purpose. nih.gov
These modern coupling methods are often preferred for sensitive substrates due to their mild reaction conditions and high efficiency. nih.gov
| Coupling Agent Category | Example(s) | Key Features |
| Carbodiimides | EDC (EDAC) | Water-soluble, byproduct easily removed. advancedchemtech.com |
| Uronium/Iminium Salts | HATU, HBTU | Highly efficient, widely used in peptide and hydroxamic acid synthesis. nih.govwikipedia.org |
| Phosphonium Salts | PyBOP | Effective for coupling carboxylic acids with hydroxylamine. nih.gov |
Advanced Synthetic Routes for this compound Analogues
The development of this compound analogues with tailored properties requires versatile synthetic strategies that allow for modification at various positions of the core structure.
Modifications to the aromatic ring of this compound are typically achieved by using appropriately substituted starting materials. The synthesis of a diverse library of analogues often involves a two-step amide coupling reaction starting from a substituted benzoyl chloride and a substituted aniline (B41778) or other amine. For example, niclosamide (B1684120) analogues have been synthesized from 5-chloro-2-hydroxybenzoyl chloride and a variety of substituted anilines. thegoodscentscompany.com Similarly, other analogues can be made by starting with substituted benzoic acids, converting them to the corresponding acyl chlorides with reagents like thionyl chloride, and then reacting them with an appropriate amine. thegoodscentscompany.com
Specific examples of derivatization include:
Halogenation : The synthesis of 5-bromo-2-hydroxy-benzamide derivatives demonstrates the introduction of a halogen onto the aromatic ring. fishersci.fi
Alkylation : The use of 4-ethylbenzoyl chloride as a starting material leads to the corresponding 4-ethyl-N-hydroxybenzamide derivative. fishersci.sesigmaaldrich.com
Nitration and Amination : The synthesis of 2-amino-4-hydroxybenzamide (B1628659) highlights the presence of amino and hydroxyl groups on the ring. americanelements.com The reaction of isatoic anhydride, which has a masked amino group, is another route to produce 2-aminobenzamide (B116534) derivatives. fishersci.co.ukwikipedia.org
Altering the hydroxamate functional group, -C(O)NHOH, can be achieved by using substituted hydroxylamines or by subsequent reaction on the hydroxamate itself.
One common strategy involves the use of N,O-bisprotected hydroxylamine derivatives. For example, N-Boc-O-THP hydroxylamine (where Boc is tert-butyloxycarbonyl and THP is tetrahydropyranyl) can be coupled with a carboxylic acid. arkat-usa.org The protecting groups can then be removed under acidic conditions to yield the free hydroxamic acid. arkat-usa.org This approach allows for complex synthetic steps to be performed on other parts of the molecule while the reactive hydroxylamine functionality is masked. nih.gov
Direct alkylation on the nitrogen or oxygen of the hydroxamate can also be performed. For instance, the synthesis of N-methyl-2-[(2,6-dichloro-3-methylphenyl)amino]benzohydroxamic acid demonstrates a modification where a methyl group is attached to the hydroxamate nitrogen. fishersci.ca The use of O-substituted hydroxylamines, such as O-(propan-2-yl)hydroxylamine, in the condensation reaction leads to O-alkylated this compound analogues. uni.lu
Both convergent and divergent synthetic strategies are employed to create libraries of this compound analogues for various research applications.
A convergent synthesis involves preparing complex molecular fragments separately and then combining them in the final stages of the synthesis. arkat-usa.org In the context of this compound analogues, this would typically involve the independent synthesis of a complex substituted benzoic acid and a modified hydroxylamine derivative. These two fragments are then joined using a suitable coupling reaction. arkat-usa.org This approach is efficient for building highly complex molecules, as it allows for the optimization of reaction pathways for each fragment individually.
A divergent synthesis begins with a common core intermediate which is then subjected to various reactions to generate a library of structurally related compounds. fishersci.ca For example, a core molecule like 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide can be synthesized and then the nitro group can be reduced to an amine. thegoodscentscompany.com This amine can then be reacted with a variety of reagents to create a diverse set of analogues. This strategy is particularly useful for structure-activity relationship (SAR) studies, where the goal is to systematically probe the effect of different functional groups on a molecule's properties.
Spectroscopic and Analytical Techniques for Structural Confirmation
The definitive identification and structural elucidation of this compound and its derivatives are reliant on a suite of advanced spectroscopic techniques. These methods provide unambiguous evidence for molecular structure, stereochemistry, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives. ugr.es Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to establish the precise connectivity and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. The chemical shifts (δ) of protons in this compound derivatives are influenced by shielding and deshielding effects. openstax.org For instance, protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm), while the N-H and O-H protons are often observed as broad singlets, with their positions being solvent-dependent.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the hydroxamic acid functional group is a key diagnostic signal, typically found in the highly deshielded region of the spectrum (around 160-170 ppm).
For more complex derivatives, 2D NMR techniques are indispensable for unambiguous assignments. ugr.es
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the aromatic ring. sapub.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons, allowing for the definitive assignment of protonated carbons. ugr.es
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together different molecular fragments. ugr.essapub.org
NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, NOESY experiments can identify protons that are close in space, even if they are not directly bonded, which helps in assigning relative configurations (e.g., cis vs. trans isomers in substituted derivatives). ipb.pt
By combining these NMR methods, chemists can perform detailed regiochemical and stereochemical analyses, for example, to differentiate between isomers or to confirm the structure of complex synthetic products. ipb.ptnih.gov
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.0 - 8.0 | 125 - 135 |
| Aromatic C (ipso) | - | 130 - 140 |
| Carbonyl (C=O) | - | 160 - 170 |
| N-H | Variable (broad) | - |
| O-H | Variable (broad) | - |
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) reveals the molecular weight. For this compound, the expected molecular ion would correspond to its molecular formula, C₇H₇NO₂. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides can help in the structural elucidation of unknown derivatives. researchgate.net
Modern techniques often couple liquid chromatography (LC) with mass spectrometry (LC-MS), which allows for the separation of components in a mixture before their detection by the mass spectrometer. nih.govsielc.com This is particularly useful for analyzing reaction mixtures or for identifying impurities. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier in ion mobility-mass spectrometry. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 138.05496 | 126.0 |
| [M+Na]⁺ | 160.03690 | 137.3 |
| [M-H]⁻ | 136.04040 | 127.7 |
| Data sourced from PubChemLite. uni.lu |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Elucidating Functional Groups and Electronic Transitions
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques that provide complementary information about the structure and electronic properties of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations. drawellanalytical.com The IR spectrum of this compound exhibits characteristic absorption bands:
O-H Stretching: A broad band, typically in the region of 3200-3000 cm⁻¹, corresponding to the hydroxyl group.
N-H Stretching: A moderate peak, often overlapping with the O-H band, around 3300-3100 cm⁻¹.
C=O Stretching (Amide I band): A strong, sharp absorption band typically found between 1680 and 1630 cm⁻¹. This is one of the most characteristic peaks for the hydroxamic acid moiety.
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.org this compound, containing a benzene (B151609) ring conjugated with the carbonyl group, absorbs UV light, leading to the promotion of electrons from a lower energy orbital to a higher energy one (e.g., π → π* and n → π* transitions). libretexts.org The UV-Vis spectrum, a plot of absorbance versus wavelength, can be used to determine the wavelength of maximum absorption (λ_max). For some crystalline derivatives, the UV-Vis transmission spectrum can be used to determine the optical band gap of the material. researchgate.net These electronic properties are sensitive to the molecular environment and substitution on the aromatic ring. rsc.org
This compound in Catalytic Organic Synthesis
This compound and its derivatives have emerged as versatile and important building blocks in modern catalytic organic synthesis. The hydroxamic acid moiety can act as a directing group or a ligand, enabling a wide range of chemical transformations.
Transition Metal-Catalyzed Processes Utilizing this compound
This compound serves as an effective substrate in various transition metal-catalyzed reactions, most notably in C-H activation/annulation cascades. nih.gov The N-hydroxy group can act as an internal oxidant and a directing group, facilitating reactions on the aromatic ring at the ortho position. rsc.org
Rhodium (Rh) and Ruthenium (Ru) are common catalysts for these transformations:
Rhodium(III)-Catalyzed Reactions: [Cp*Rh(III)] catalysts have been successfully used for the C-H activation of N-hydroxybenzamides and their subsequent annulation with alkynes or other coupling partners to synthesize valuable nitrogen-containing heterocycles like isoquinolones. nih.govresearchgate.netmdpi.com For example, a sequential Rh(III)-catalyzed C-H activation/annulation of N-hydroxybenzamides with propargylic acetates yields NH-free isoquinolones. nih.gov
Ruthenium(II)-Catalyzed Reactions: Ru(II) complexes also catalyze the C-H functionalization and annulation of N-hydroxybenzamides with alkynes. rsc.org Mechanistic studies suggest these reactions can proceed through different pathways, offering a nuanced understanding of transition metal catalysis. rsc.org
These methods are highly atom-economical and provide efficient routes to complex molecular architectures from simple starting materials. nih.gov Nickel-catalyzed reactions have also been developed where this compound acts as an amino source for dual C(sp²)-H amination to produce triarylamines. rsc.org
Table 3: Examples of Transition Metal-Catalyzed Reactions with this compound
| Catalyst System | Coupling Partner | Product Type | Reference |
| [CpRh(III)] | Propargylic Acetates | NH-free Isoquinolones | nih.gov |
| [Ru(II)] | Alkynes | Isoquinolone Derivatives | rsc.org |
| [CpRh(III)] | 1,6-enynes | Tetracyclic Isoquinolones | mdpi.com |
| Ni(II) | Benzamides | Triarylamines | rsc.org |
Chiral N-Hydroxybenzamides as Catalysts in Asymmetric Transformations
The introduction of chirality into the this compound scaffold allows for its use in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. rsc.org Chiral N-hydroxybenzamides have been synthesized and used as precursors for chiral N-oxyl radicals. nih.gov
These chiral N-oxyl radicals, generated in situ by oxidation of the parent this compound, can act as catalysts for aerobic asymmetric oxidations. nih.gov A kinetic study of hydrogen atom transfer processes from chiral benzylic substrates to these radicals showed moderate levels of chiral discrimination. nih.gov This indicates their potential as organocatalysts for enantioselective reactions. nih.gov
The development of chiral catalysts is a major goal in organic synthesis, as it allows for the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. rsc.org The use of this compound-derived structures as chiral ligands or organocatalysts represents a growing area of research. frontiersin.org
Enzyme Inhibition and Mechanistic Studies of N Hydroxybenzamide Analogues
Histone Deacetylase (HDAC) Inhibition by N-Hydroxybenzamide Derivatives
This compound and its derivatives are a significant class of compounds studied for their potent inhibitory effects on histone deacetylases (HDACs). nih.gov HDACs are a family of enzymes crucial for regulating the acetylation state of lysine (B10760008) residues on both histone and non-histone proteins. nih.gov The dysregulation of HDAC activity is linked to various diseases, particularly cancer, making them a key therapeutic target. turkjps.orgdntb.gov.ua The core structure of this compound serves as a foundational scaffold for designing a multitude of HDAC inhibitors (HDACis). mdpi.com
Many this compound derivatives function as pan-HDAC inhibitors, demonstrating activity against a broad range of HDAC isoforms. dovepress.comgoogle.com The archetypal pharmacophore for these inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. turkjps.orgekb.eg In this compound-based inhibitors, the hydroxamic acid moiety (-CONHOH) acts as the ZBG. ekb.eg This group effectively chelates the essential zinc ion (Zn²⁺) located in the active site of HDAC enzymes, thereby blocking their catalytic function. turkjps.orgmdpi.com
The linker connects the ZBG to the cap group, fitting into the hydrophobic channel of the enzyme's active site. ekb.eg The cap group, often an aromatic or heteroaromatic structure, interacts with residues at the rim of the catalytic tunnel. turkjps.orgekb.eg Because the active site is highly conserved across many HDAC isoforms, inhibitors built on this general pharmacophore model often exhibit pan-inhibitory activity. tandfonline.com For instance, a bestatin-SAHA hybrid molecule, P1, which incorporates a hydroxamic acid warhead, demonstrated potent pan-HDAC inhibitory activity, with significant inhibition of HDAC1, HDAC6, and HDAC8. mdpi.com Similarly, compound 19, a triazolopyridine derivative with an this compound component, was identified as a pan-HDAC and JAK1/2 dual inhibitor. tandfonline.comnih.gov Some derivatives, like compound 8r with an indole (B1671886) cap group, also show potential as pan-HDAC inhibitors by displaying similar cellular activity against both class I and class IIa HDACs. nih.gov
While pan-HDAC inhibitors are clinically relevant, they can be associated with off-target effects. turkjps.org This has driven the development of isoform-selective inhibitors to achieve more targeted therapeutic outcomes with potentially fewer side effects. turkjps.orggoogle.com By systematically modifying the linker and cap group of the this compound scaffold, researchers have successfully developed derivatives with significant selectivity for specific HDAC isoforms, including class I (HDAC1, HDAC3, HDAC8) and class IIb (HDAC6) enzymes. nih.govrsc.orgtandfonline.com
HDAC1/HDAC3 Selectivity: Certain N-hydroxycinnamamide-based derivatives, which are structurally related to N-hydroxybenzamides, have shown dual selectivity for HDAC1 and HDAC3. acs.orgacs.org For example, compound 11r was found to be a potent dual inhibitor of HDAC1/3, with an IC₅₀ of 3.9 nM against HDAC3, making it significantly more selective for HDAC3 over HDAC2 and HDAC6. acs.orgacs.org Another series of compounds bearing a 5-chloro-4-((substituted phenyl)amino)pyrimidine structure showed class I selectivity, with compound L20 being particularly potent against HDAC3 (IC₅₀ = 0.217 μM). tandfonline.comtandfonline.com
HDAC6 Selectivity: HDAC6 is a primary target for selective inhibition due to its cytoplasmic localization and role in deacetylating non-histone proteins like α-tubulin. nih.gov Numerous this compound analogues have been designed for HDAC6 selectivity. For example, 4-(aminomethyl)-N-hydroxybenzamide was identified as a potent and selective HDAC6 inhibitor. rsc.orgnih.gov Derivatives with a quinazoline (B50416) cap group and a benzhydroxamic acid moiety have also yielded potent and selective HDAC6 inhibitors, with compound 5b showing an IC₅₀ of 150 nM for HDAC6. mdpi.com Further studies on 2,4-imidazolinedione derivatives identified compound 10c as having an IC₅₀ of 58 nM against HDAC6, with over 218-fold selectivity against HDAC1. nih.gov
HDAC8 Selectivity: Selective inhibition of HDAC8 is another area of active research. google.com While less common, some this compound derivatives have been engineered for HDAC8 selectivity. For instance, compounds with heteroaryl-based cap groups have demonstrated good inhibitory activity against HDAC8. rsc.org
| Compound | Target Isoform(s) | IC₅₀ (nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 11r | HDAC1/HDAC3 | 11.8 (HDAC1), 3.9 (HDAC3) | ~130-fold selective for HDAC3 over HDAC2; ~80-fold over HDAC6. | acs.orgacs.org |
| L20 | HDAC3 | 217 | Exhibited class I selectivity, particularly for HDAC3 over HDAC1, HDAC2, and HDAC6. | tandfonline.comtandfonline.com |
| 10c (imidazolinedione deriv.) | HDAC6 | 58 | 218-fold selective for HDAC6 over HDAC1. | nih.gov |
| 5b (quinazoline deriv.) | HDAC6 | 150 | Potent and selective inhibitor of HDAC6. | mdpi.com |
| 4u (N-benzyltriazolyl-hydroxamate) | HDAC6 | 7.08 | 42-fold selective for HDAC6 over HDAC1. | nih.gov |
The fundamental mechanism of inhibition by this compound derivatives is the chelation of the zinc ion in the HDAC active site. turkjps.org The hydroxamic acid group (ZBG) forms a strong coordinate bond with the Zn²⁺ ion, mimicking the transition state of the natural substrate deacetylation reaction. mdpi.com This interaction is critical and essential for inhibitory activity. tandfonline.com
Molecular docking studies have provided detailed insights into these interactions. For instance, the hydroxamic acid of compound 10c was shown to chelate the zinc ion in the HDAC6 active site while also forming hydrogen bonds with key amino acid residues like His610 and Tyr782. nih.gov Similarly, docking analysis of a triazole-based inhibitor revealed that its capping group aligns with the conserved L1 loop pocket of HDAC6, which is associated with subtype selectivity. nih.gov The ortho-aryl N-hydroxycinnamide inhibitors of HDAC8 are thought to gain their selectivity by having an ortho-oriented benzyl (B1604629) group that occupies a secondary hydrophobic pocket. rsc.org These specific interactions, beyond simple zinc chelation, are crucial for determining the potency and isoform selectivity of the inhibitor. nih.gov
The linker and cap group are the primary structural components modified to achieve isoform selectivity and enhance potency. turkjps.orgekb.eg The cap group interacts with amino acid residues on the surface of the enzyme's catalytic channel, and subtle differences in this region between HDAC isoforms can be exploited to achieve selectivity. turkjps.orgnih.gov The linker's length and rigidity determine the optimal positioning of the ZBG within the active site. nih.gov
Cap Group: The size and hydrophobicity of the cap group play a critical role. Bulky and aromatic linkers can be well-accommodated in the wider and shallower catalytic channel of HDAC6. nih.gov In one study, introducing a quinazoline cap group led to potent HDAC6 inhibitors. mdpi.com Another study found that a triazole capping group aligned with the L1 loop pocket of HDAC6, contributing to its selectivity. nih.gov The use of indole-containing cap groups has also led to the development of potent HDAC inhibitors. acs.org
Linker: The length of the linker is crucial for potency. For a series of 2,4-imidazolinedione derivatives, compounds with no spacer between the this compound and the cap group had suitable linkers that allowed for proper zinc chelation and interaction with the L1 loop. nih.gov In contrast, adding a single methylene (B1212753) spacer resulted in longer linkers and lower HDAC6 inhibition. nih.gov Structure-activity relationship studies on other series have shown that compounds with a branched linker group resulted in increased potency and selectivity for HDAC6. rsc.org
Structure-activity relationship (SAR) studies are essential for rationally designing optimized HDAC inhibitors. These studies systematically alter parts of the lead compound to understand how chemical structure relates to biological activity. turkjps.orgnih.gov
For this compound derivatives, SAR studies have yielded several key insights:
Substitution on the Benzamide (B126) Ring: The position of substituents on the phenyl ring of the this compound moiety significantly impacts activity. In one study of N-hydroxycinnamamide derivatives, para-substituted compounds showed a marked increase in HDAC inhibition potency compared to the unsubstituted parent compound, whereas ortho- and meta-substituted compounds had inferior activity. acs.org Similarly, for a series of HDAC6 inhibitors, compounds with para-substituted N-hydroxybenzamides exhibited good activity, while meta-substituted versions were less active. nih.gov
Cap Group Modifications: SAR studies on N-benzyltriazolyl-hydroxamates optimized the triazole capping group, leading to compound 4u with nanomolar HDAC6 inhibitory activity. nih.gov In another series, replacing a phenyl cap group with heterocyclic rings like pyridine (B92270) or indole resulted in decreased activity, indicating the importance of the specific cap structure. tandfonline.com
Linker Length and Composition: As previously mentioned, linker length is a critical parameter. Studies have shown that an optimal linker length, often around five or six carbon units, is required for potent inhibition, allowing the ZBG to properly reach and chelate the zinc ion. ekb.eg The composition of the linker (e.g., aromatic vs. aliphatic, branched vs. linear) also heavily influences selectivity and potency. rsc.orgtandfonline.com For example, N-hydroxycinnamamide-based compounds (containing a C=C double bond in the linker) showed much lower HDAC inhibition compared to their corresponding this compound analogues. dovepress.com
| Structural Modification | Observation | Impact on Activity/Selectivity | Reference |
|---|---|---|---|
| Substitution on Benzamide Ring | Para-substitution is generally favored over meta- or ortho-substitution. | Increased inhibitory potency. | nih.govacs.org |
| Linker Length | Compounds with shorter, unextended linkers showed higher HDAC6 activity than those with a methylene spacer. | Optimal length is critical for potency. | nih.gov |
| Linker Composition | Branched linkers can increase potency and selectivity for HDAC6. | Enhanced HDAC6 selectivity. | rsc.org |
| Cap Group Structure | Introduction of specific heterocyclic or aromatic cap groups can tune isoform selectivity. | Key determinant of isoform selectivity (e.g., for HDAC6). | mdpi.comnih.gov |
Inhibition of HDACs by this compound derivatives triggers a cascade of cellular events, primarily stemming from the accumulation of acetylated proteins. nih.gov HDACs deacetylate not only histones but also a variety of non-histone proteins involved in crucial cellular processes. nih.gov
Histone Hyperacetylation: By blocking HDACs, these inhibitors lead to an increase in the acetylation of histone tails. mdpi.com This neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. plos.org The resulting "open" chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes like p21. nih.govplos.org Upregulation of p21 can block cyclin/CDK complexes, leading to cell cycle arrest, often in the G1 or G2/M phase. nih.govtandfonline.com
Non-Histone Protein Hyperacetylation: Many this compound derivatives, especially HDAC6 inhibitors, induce the hyperacetylation of non-histone proteins. tandfonline.com A key substrate of HDAC6 is α-tubulin; its hyperacetylation disrupts microtubule dynamics and can affect cell motility and division. mdpi.com Another important HDAC6 substrate is the chaperone protein Hsp90. nih.gov Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which destabilizes its client proteins, many of which are oncoproteins crucial for cancer cell survival. nih.gov
These molecular changes ultimately culminate in various anti-tumor cellular responses, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. nih.govturkjps.orgtandfonline.com For example, compound 5c , a quinazoline-based HDAC6 inhibitor, was shown to induce cell-cycle arrest in the G2 phase and promote apoptosis in MCF-7 cancer cells. mdpi.com
Inhibition of Other Metalloenzymes by this compound Analogues
Matrix Metalloproteinase (MMP) Inhibition Pathways
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological conditions, including cancer metastasis and arthritis. nih.govmonash.edu The catalytic activity of MMPs relies on a zinc ion within the active site, making it a prime target for inhibitors. rde.ac
This compound analogues function as potent MMP inhibitors primarily through the chelation of the catalytic Zn(II) ion. nih.gov The hydroxamic acid moiety (-CONHOH) of these compounds coordinates with the zinc ion, disrupting its function and rendering the enzyme inactive. rde.ac This interaction mimics the transition state of the substrate, leading to effective competitive inhibition.
The general structure of MMPs includes an N-terminal propeptide that maintains enzyme latency through a "cysteine-switch" mechanism, where a cysteine residue coordinates with the active site zinc ion. rde.ac Activation involves the disruption of this cysteine-zinc interaction. Hydroxamate inhibitors, including this compound derivatives, effectively mimic this natural regulatory mechanism by forming a stable complex with the zinc ion. nih.govrde.ac
Research has shown that hydroxamate-based inhibitors like Batimastat and Marimastat have demonstrated potential in cancer therapy by targeting MMPs. nih.gov The effectiveness of these inhibitors often depends on their ability to access the catalytic domain and form a stable coordination complex with the zinc ion, thereby blocking substrate binding and subsequent matrix degradation. nih.govrde.ac
Metallo-β-Lactamase (MBL) Inhibition Strategies
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by some bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. mdpi.comnih.gov Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring. mdpi.commdpi.com Consequently, common β-lactamase inhibitors like clavulanic acid are ineffective against MBLs. mdpi.commdpi.com
A primary strategy for inhibiting MBLs is the chelation of the active site zinc ions. mdpi.com this compound analogues have emerged as promising candidates for this purpose. The hydroxamic acid group can effectively bind to the catalytically essential zinc ions, thereby inactivating the enzyme. mdpi.commdpi.com
Many MBLs, particularly those in subclass B1, possess a dinuclear zinc center where two zinc ions (Zn1 and Zn2) are coordinated by histidine and cysteine residues. mdpi.com These two zinc ions work in concert to facilitate the hydrolysis of β-lactam antibiotics.
This compound-based inhibitors are designed to interact with this dinuclear zinc core. For instance, studies on di-hydroxamate-containing compounds have shown that the hydroxamate group attached to an aromatic ring plays a crucial role in coordinating with the zinc ions. mdpi.com Molecular docking and dynamics simulations have revealed that these inhibitors can coordinate with both zinc ions in the active site. mdpi.commdpi.com The specific interactions can vary, with the aromatic part of the inhibitor often situated in a hydrophobic pocket of the active site, while the hydroxamate moiety directly chelates the zinc ions. mdpi.com
The coordination can involve one or both oxygen atoms of the hydroxamate group binding to one or both zinc ions. This chelation disrupts the geometry of the active site and prevents the binding and hydrolysis of the antibiotic substrate. The development of inhibitors with two hydroxamate groups has been explored to enhance the binding affinity and inhibitory potency by potentially bridging the two zinc ions. mdpi.com
Phosphatidylcholine-specific Phospholipase C (PC-PLC) Inhibition
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a zinc-dependent enzyme implicated in cancer cell signaling pathways. researchgate.netmdpi.com It catalyzes the hydrolysis of phosphatidylcholine to produce second messengers that promote cell proliferation, differentiation, and motility. researchgate.net The active site of PC-PLC from Bacillus cereus (a model for the human enzyme) contains three zinc ions, making it a target for metal-chelating inhibitors. researchgate.netresearchgate.net
This compound analogues have been developed as inhibitors of PC-PLC. The rationale behind this approach is that the hydroxamic acid functional group can form a stronger coordination bond with the catalytic zinc ions compared to the carboxylic acid group found in earlier inhibitors. researchgate.net Molecular modeling suggests that the hydroxamic acid chelates the Zn²⁺ ions in the active site, which is a key interaction for inhibition. researchgate.net
Studies have shown that 2-morpholino-N-hydroxybenzamides exhibit significant PC-PLC inhibitory activity, in some cases superior to the standard inhibitor D609. researchgate.net These compounds have also demonstrated potent anti-proliferative activity in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colorectal carcinoma). researchgate.net The development of these analogues highlights the effectiveness of replacing a weaker zinc-binding group (carboxylic acid) with a stronger one (hydroxamic acid) to enhance inhibitory potential against metalloenzymes like PC-PLC. researchgate.netrsc.org
Tyrosinase Inhibition Mechanisms
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.comnih.gov It is a key target for developing treatments for hyperpigmentation disorders.
This compound derivatives have been investigated as tyrosinase inhibitors. The mechanism of inhibition often involves the chelation of the copper ions in the active site of the enzyme. mdpi.com The hydroxamic acid moiety is an effective copper-chelating group. By binding to the copper ions, these inhibitors can block the catalytic activity of tyrosinase.
For example, 4-(Adamantanecarboxamido)-N-hydroxybenzamide has been shown to inhibit cellular melanin production more potently than kojic acid, a well-known tyrosinase inhibitor. mdpi.com The inhibitory mechanism of some hydroxamic acid derivatives, like K8 (4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-Phenyl-Benzeneacetamide), has been identified as competitive inhibition, suggesting that they compete with the substrate (L-tyrosine) for binding to the active site. mdpi.com This competitive inhibition is likely due to the direct interaction of the hydroxamic acid with the copper ions at the catalytic center. mdpi.com
General Principles of Metal-Binding Pharmacophores in Metalloenzyme Targeting
The development of inhibitors for metalloenzymes, including those targeted by this compound analogues, relies on the concept of a metal-binding pharmacophore (MBP). nih.govnih.gov An MBP is a functional group within a molecule that is responsible for coordinating with the metal ion(s) in the enzyme's active site. nih.gov The hydroxamic acid group in this compound is a classic example of an MBP. mdpi.com
Several key principles govern the effectiveness of MBPs in metalloenzyme inhibition:
Chelation: The ability of the MBP to form a stable chelate complex with the metal ion is fundamental. This often involves multiple coordination bonds, which increases the affinity and stability of the inhibitor-enzyme complex. nih.gov
Mimicry of the Transition State: Effective inhibitors often mimic the geometry of the transition state of the enzyme-substrate reaction, leading to tight binding. rde.ac
Selectivity: A significant challenge is to design MBPs that selectively target the metalloenzyme of interest without inhibiting other essential metalloenzymes in the body. This can be achieved by exploiting differences in the active site environments and the coordination preferences of the metal ions. nih.govnih.gov
Interaction with Anchor Residues: In addition to metal chelation, interactions with key amino acid residues ("anchor residues") in the active site are crucial for achieving high affinity and broad-spectrum inhibition, particularly for enzymes like MBLs. nih.govresearchgate.net
Exploration of Additional Enzymatic and Biological Targets
Modulation of Akt Phosphorylation Pathways
This compound analogues, particularly those developed as Histone Deacetylase (HDAC) inhibitors, have been shown to modulate the Akt (also known as Protein Kinase B) phosphorylation pathway, a critical signaling cascade involved in cell survival, proliferation, and resistance to cancer therapies. The administration of some HDAC inhibitors can lead to the activation of the Akt kinase, which promotes pro-survival effects in cells and can contribute to drug resistance. escholarship.orgaun.edu.eg
For instance, the pan-HDAC inhibitor AR-42, which is a secondary carboxamide derived from 4-amino-N-hydroxybenzamide, has demonstrated complex effects on Akt signaling. ebi.ac.uk In studies on human hepatocellular carcinoma (HCC) cells, treatment with an oncolytic adenovirus was found to enhance Akt phosphorylation; however, co-administration of AR-42 reduced this Telomelysin-induced phospho-Akt activation, thereby enhancing apoptosis. ebi.ac.uk Similarly, in a mouse model of Spinal Muscular Atrophy (SMA), AR-42 treatment was found to significantly increase Akt phosphorylation, suggesting a potential neuroprotective signaling mechanism independent of its HDAC inhibition activity in that context. ebi.ac.uk
Conversely, research on other dual-target inhibitors has highlighted the issue of Akt activation as a resistance mechanism. Pre-treatment of cells with Valproic acid (VPA), another HDAC inhibitor, resulted in a significant overexpression of Akt phosphorylation. escholarship.orgaun.edu.eg In contrast, a novel dual HDAC2/FAK inhibitor, compound 6a , did not lead to Akt activation in pre-treated renal cancer cells, which is considered an advantage as it may decrease side effects related to HDAC inhibition. escholarship.orgaun.edu.eg This suggests that specific structural modifications to the this compound scaffold can be strategically employed to avoid the undesirable activation of the Akt survival pathway while targeting other cancer-related proteins. escholarship.org
Disruptive Effects on Parasitic Secretory Pathways
A notable class of this compound analogues, N-benzoyl-2-hydroxybenzamides, has been identified for its potent activity against the protozoan parasite Toxoplasma gondii. nih.govnih.gov These compounds operate through a specific mechanism that disrupts the parasite's unique secretory pathway. nih.govresearchgate.net This pathway is crucial for the parasite as it traffics proteins to essential organelles involved in host cell invasion and maintenance of the parasitic lifecycle, such as micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuoles (PLVs). nih.govresearchgate.net
The lead compound from this class, QQ-437 , is effective in the low nanomolar range against T. gondii both in vitro and in vivo. nih.govnih.gov Genome-wide investigations revealed that resistance to N-benzoyl-2-hydroxybenzamides is mediated by alterations in adaptin-3β, a large protein within the secretory protein complex. nih.govresearchgate.net Treatment with these compounds leads to observable, marked distortions in the secretory organelles. researchgate.net Specifically, immunofluorescence studies have shown that treatment with the N-benzoyl-2-hydroxybenzamide analogue MP-IV-1 results in the fragmentation and eventual disappearance of the acidocalcisome/PLV, along with the development of unusual morphology in micronemes and rhoptries. researchgate.net
This disruptive effect on the secretory pathway is the primary mechanism of action. researchgate.net The abnormalities in these organelles are evident after just 4 hours of treatment and become more pronounced at 24 hours. researchgate.net The profound impact on the acidocalcisome/plant-like vacuole is a key finding, demonstrating that these this compound derivatives target a unique and vital process in apicomplexan parasites. nih.govresearchgate.net Furthermore, the lead compound QQ-437 has also shown activity against chloroquine-resistant Plasmodium falciparum, the parasite responsible for malaria, suggesting the potential for this scaffold to be used in developing treatments for a range of devastating parasitic diseases. nih.govnih.govresearchgate.net
Antimicrobial and Antifungal Action Mechanisms
Analogues of this compound have demonstrated a broad spectrum of antimicrobial and antifungal activities, operating through various mechanisms of action.
In the realm of antibacterial agents, N-pyrazinylhydroxybenzamides have shown high selectivity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com The antistaphylococcal action of compounds like 1 and 5Ac involves a dual mechanism: the inhibition of protein synthesis (proteosynthesis) and a nonspecific membrane depolarization effect. tandfonline.com Despite causing membrane depolarization, these compounds were found to be non-toxic to human carcinoma (HepG2) cells at effective concentrations. tandfonline.com They act as bacteriostatic agents, meaning they inhibit bacterial growth and reproduction. tandfonline.com The N-benzoyl-2-hydroxybenzamide scaffold is also recognized as an important pharmacophore for antibacterial activity, where the 2-hydroxy group and a free NH group are crucial for high activity. nih.gov
These compounds also exhibit significant antimycobacterial activity. tandfonline.com N-pyrazinylhydroxybenzamides were active against all tested strains of Mycobacteria, including Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/ml. tandfonline.com Other derivatives, such as N-(benzyl carbamoyl)-2-hydroxy substituted benzamides, have also been synthesized and tested, showing inhibitory activity against various bacterial and fungal species. nih.gov For instance, certain 4-(substituted-benzylamino)-2-hydroxy benzoic acids were active against Mycobacterium chlorophenolicum. nih.gov
The antifungal properties of this compound derivatives are also noteworthy. The hydroxamic acid group is a key feature, as it can form stable chelates with metal ions like Fe3+, which are essential for the function of bacterial and fungal metalloenzymes. nih.gov This chelation can inhibit vital metabolic processes in the microbes. nih.gov Novel matrine-hydroxamic acid derivatives containing a benzamide structure have shown exceptional inhibitory activity against Candida albicans, with one compound exhibiting a MIC value significantly lower than the clinical antibiotic fluconazole. nih.gov The proposed mechanism for these potent derivatives involves both the prevention of biofilm formation and the disruption of established biofilms. nih.gov
Data Tables
Table 1: this compound Analogues and Their Biological Targets
| Compound/Class | Target/Pathway | Organism(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|
| AR-42 | Akt Phosphorylation | Human Cancer Cells | Reduces induced phospho-Akt activation | ebi.ac.uk |
| QQ-437 | Parasitic Secretory Pathway (Adaptin-3β) | Toxoplasma gondii, Plasmodium falciparum | Disruption of secretory organelles (micronemes, rhoptries, acidocalcisomes) | nih.govnih.gov |
| MP-IV-1 | Parasitic Secretory Pathway | Toxoplasma gondii | Distortion of secretory organelles, loss of acidocalcisome/PLV | researchgate.net |
| N-pyrazinylhydroxybenzamides | Proteosynthesis, Cell Membrane | Staphylococcus spp. (incl. MRSA), Mycobacterium spp. | Inhibition of protein synthesis, membrane depolarization, bacteriostatic effect | tandfonline.com |
| Matrine-hydroxamic acid derivatives | Biofilm Formation, Metalloenzymes | Candida albicans | Inhibition of biofilm formation, disruption of existing biofilms | nih.gov |
Computational Chemistry and Molecular Modeling of N Hydroxybenzamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer profound insights into the intrinsic properties of N-Hydroxybenzamide, elucidating its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, providing a balance between accuracy and computational cost. chemrxiv.orgmdpi.com DFT calculations can determine the optimized geometry of this compound and its fundamental vibrational frequencies. growingscience.com By analyzing global reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), the relative stability and reactivity of the molecule can be assessed. mdpi.comgrowingscience.commdpi.com For instance, a lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as calculated by DFT suggests higher reactivity. growingscience.com The stability of different tautomeric forms, such as the keto and enol forms of the hydroxamic acid group, can also be evaluated by comparing their calculated enthalpy energies of formation. scirp.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. growingscience.comuni-muenchen.de The MEP surface visualizes the electrostatic potential on a constant electron density surface, with different colors representing varying potential values. uni-muenchen.dediracprogram.org Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de For this compound, the MEP map would likely reveal negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as primary sites for interaction with electrophiles or for forming hydrogen bonds as a hydrogen bond acceptor. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a likely site for nucleophilic interaction or as a hydrogen bond donor.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The HOMO represents the ability of a molecule to donate an electron (nucleophilicity), while the LUMO represents its ability to accept an electron (electrophilicity). libretexts.orgajchem-a.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap implies a more reactive molecule. growingscience.comajchem-a.com FMO analysis of this compound would involve identifying the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the hydroxamic acid moiety and the phenyl ring, while the LUMO would be distributed over the regions capable of accepting electron density. This analysis helps in rationalizing the outcomes of chemical reactions and understanding the nature of electronic transitions. wikipedia.orgimperial.ac.uk
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. cam.ac.ukuba.ar A key application of NBO analysis is the study of intermolecular interactions, particularly hydrogen bonding, through the examination of donor-acceptor interactions. ugm.ac.idnih.gov This is quantified by the second-order perturbation energy (E(2)), which measures the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.govtandfonline.com For this compound, NBO analysis can elucidate the strength and nature of hydrogen bonds it forms, for example, by quantifying the interaction between a lone pair on an oxygen atom (donor) and an anti-bonding orbital of a hydrogen-donor bond (acceptor) in a neighboring molecule. ugm.ac.id
Molecular Dynamics Simulations and Molecular Docking Studies
Molecular dynamics and docking are powerful computational techniques to study the behavior of this compound in a biological environment, particularly its interactions with protein targets.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. wisdomlib.org This technique is instrumental in drug discovery and involves placing the ligand into the active site of the protein and scoring the different poses based on their binding affinity. wisdomlib.orgjprdi.vn
This compound and its derivatives are frequently studied as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer. jprdi.vnresearchgate.netvnu.edu.vn Docking studies have shown that the hydroxamic acid moiety of these compounds typically acts as a zinc-binding group, chelating the zinc ion in the active site of HDACs. ontosight.ai For example, docking studies of this compound derivatives into the active site of HDAC6 have revealed key interactions with amino acid residues in the binding pocket. jprdi.vn Similarly, docking experiments with HDAC2 have shown that this compound analogues can bind with high affinity, often greater than that of known inhibitors like SAHA (Vorinostat). researchgate.net
Conformational Analysis and Flexibility of this compound within Biological Systems
The three-dimensional arrangement, or conformation, of this compound and its derivatives is a critical determinant of their interaction with biological targets. Computational methods allow for a detailed exploration of the molecule's conformational landscape and its flexibility, which is crucial for understanding how it adapts within a protein's binding site.
Conformational analysis of this compound derivatives, particularly in the context of their binding to enzymes like histone deacetylases (HDACs), reveals that the molecule is not entirely rigid. The planarity of the benzamide (B126) core is a key feature, often stabilized by intramolecular hydrogen bonds, such as those between the hydroxyl (O–H) and carbonyl (C=O) groups. For instance, in 4-Hydroxy-N-methylbenzamide, a related structure, the dihedral angle between the amide group and the benzene (B151609) ring is minimal (3.0–4.0°), indicating a nearly planar conformation.
However, substitutions on the phenyl ring can significantly influence this conformation. Studies on fluoro-substituted this compound derivatives have shown that bulky substituents can introduce steric hindrance. jprdi.vn This hindrance can force the hydroxamic acid group to twist out of plane with the phenyl ring, altering the molecule's shape and potentially preventing the optimal chelation with metal ions, such as the zinc ion in the active site of HDACs. jprdi.vn
Molecular docking simulations, a key tool in computational chemistry, account for this flexibility. In these studies, the ligand (this compound derivative) is often treated as flexible while the protein target is kept rigid. researchgate.net Advanced docking protocols may generate multiple possible conformations, or "poses," of the ligand within the binding site. For example, in studies of N-hydroxybenzamides as HDAC inhibitors, up to 30 poses might be generated and analyzed to identify the most favorable binding conformation. researchgate.net This approach acknowledges that the molecule can adopt different shapes to maximize its interactions with the amino acid residues in the binding pocket. The flexibility of this compound allows it to form crucial interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for its biological activity. iajpr.com The inherent flexibility of enzyme active sites themselves, which can undergo conformational changes upon ligand binding, further highlights the importance of considering molecular flexibility in computational studies. nih.gov
Role of Solvation Models in Binding Affinity Predictions
Predicting the binding affinity of a ligand like this compound to its biological target is a primary goal of molecular modeling. Solvation models are indispensable in these predictions as they account for the energetic effects of the solvent (typically water in biological systems) on the binding process. When a ligand binds to a protein, it must be removed from the solvent, and water molecules in the protein's binding site must be displaced—a process with significant energetic costs and contributions known as desolvation. d-nb.info
Implicit solvation models are commonly used computational methods that represent the solvent as a continuous medium with specific dielectric properties, rather than modeling individual solvent molecules. faccts.de This approach saves considerable computational time. Key examples of implicit solvation models include:
Conductor-like Polarizable Continuum Model (C-PCM) : This model places the solute in a molecular-shaped cavity and calculates the solvent's reaction field based on polarization charges on the cavity's surface. faccts.de
Solvation Model based on Density (SMD) : This is another widely used implicit model that helps in mimicking the effect of a solvent on a solute. faccts.de
Generalized Born (GB) and Poisson-Boltzmann (PB) models : These are electrostatic models used to calculate the energy of solvation. The PB equation, in particular, provides a detailed description of the electrostatic potential in a solution containing ions. nih.gov
The accuracy of binding affinity predictions relies heavily on achieving a correct balance between the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and the protein, and the energy required for desolvation. nih.gov The protonation state of functional groups, which is influenced by the surrounding solvent, is also a critical factor. Computational methods based on electronic structure theory combined with solvation models are used to predict these properties, which are fundamental to understanding reaction Gibbs energy in solution. mdpi.com For charged molecules, the interaction with the solvent is particularly strong, making accurate solvation free energy calculations paramount for reliable binding affinity predictions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
2D and 3D QSAR Approaches for this compound Derivatives
Both 2D and 3D QSAR models have been successfully applied to series of this compound derivatives to guide the design of more potent molecules, particularly as HDAC inhibitors.
2D-QSAR: This approach correlates biological activity with 2D molecular descriptors, which are numerical values derived from the 2D structure of the molecule. These descriptors can include physicochemical properties (like logP), electronic properties, and topological indices.
A notable 2D-QSAR study was performed on a series of 55 this compound and N-hydroxypropenamide derivatives with activity against HDAC6. jprdi.vnresearchgate.netjprdi.vn Using Multiple Linear Regression (MLR), a robust model was developed that could predict the inhibitory activity of new compounds. jprdi.vnresearchgate.net The model demonstrated a strong correlation between the descriptors and the biological activity, with a squared correlation coefficient (R²) of 0.905. jprdi.vnresearchgate.net Such models help identify key structural features that enhance or diminish activity. For example, analyses of N-benzoil-2-hydroxybenzamide derivatives active against Plasmodium falciparum also utilized 2D-QSAR to understand structure-activity relationships. ibict.br
3D-QSAR: This method goes a step further by considering the 3D structure of the molecules and their alignment in space. It analyzes the steric and electrostatic fields surrounding the molecules to determine how these fields correlate with biological activity. The results are often visualized as contour maps, indicating regions where modifications to the structure would likely lead to increased or decreased activity. nih.govmdpi.com
For this compound and other hydroxamic acid derivatives, 3D-QSAR studies have been instrumental in developing potent anticancer agents. researchgate.netdntb.gov.ua These models provide detailed insights into the spatial requirements for optimal interaction with the target enzyme. By aligning the series of molecules based on a common structural scaffold, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can generate statistically significant models with high predictive power. nih.govmdpi.com
| Approach | Input Data | Key Descriptors/Fields | Output | Primary Application |
|---|---|---|---|---|
| 2D-QSAR | 2D molecular structures and biological activity data (e.g., IC₅₀). | Topological, electronic, and physicochemical descriptors. researchgate.net | A mathematical equation linking descriptors to activity. researchgate.net | Predicting activity and identifying key 2D structural features. jprdi.vn |
| 3D-QSAR | 3D molecular structures, their alignment, and biological activity data. nih.gov | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. mdpi.com | Contour maps showing favorable/unfavorable regions for activity. nih.gov | Guiding 3D structural modifications for improved potency. researchgate.net |
Pharmacophore Modeling and Ligand-Based Design Strategies
When the 3D structure of the biological target is unknown, ligand-based design strategies become essential. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target. nih.gov
For this compound derivatives, pharmacophore models have been crucial in designing novel HDAC inhibitors. innovareacademics.inacs.org These models are generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. A typical pharmacophore model for an this compound-based HDAC inhibitor includes features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (RA) nih.govresearchgate.net
One study on HDAC2 inhibitors, which included this compound derivatives, generated a four-feature pharmacophore model (HypoGen) consisting of one HBA, one HBD, one HY, and one RA feature. nih.gov This model successfully distinguished between highly active and inactive compounds. nih.gov Another model developed for HDAC6 inhibitors based on this compound and N-hydroxycinnamamide frameworks identified three hydrophobic features, two HBAs, and two HBDs as critical for activity. researchgate.net
Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This strategy accelerates the discovery of new chemical entities. Furthermore, the insights gained from these models guide the synthetic modification of existing this compound scaffolds to better fit the pharmacophoric requirements, leading to the rational design of more potent and selective inhibitors. innovareacademics.in
| Pharmacophore Feature | Description | Example in this compound Derivatives | Source |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen of the amide group. | nih.govresearchgate.net |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The hydroxyl group of the hydroxamic acid. | nih.govresearchgate.net |
| Hydrophobic (HY) | A non-polar region of the molecule. | The phenyl ring or other non-polar capping groups. | nih.govresearchgate.net |
| Ring Aromatic (RA) | An aromatic ring system. | The central benzamide phenyl ring. | nih.gov |
Chemical Reactivity and Advanced Applications
N-Hydroxybenzamide as a Versatile Precursor in Organic Synthesis
This compound serves as a valuable and versatile precursor in a variety of organic synthesis applications, primarily due to the reactive nature of its hydroxamic acid functional group. Researchers have utilized this compound as a foundational building block for constructing more complex molecular architectures, particularly in the development of pharmacologically active agents.
One significant application is in the synthesis of histone deacetylase (HDAC) inhibitors. vnu.edu.vn Based on the this compound framework, various derivatives have been synthesized, often incorporating amide bonds, to target specific HDAC enzymes. vnu.edu.vn For example, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were designed and synthesized using this compound as the core zinc-chelating moiety. nih.gov These synthetic pathways leverage the core structure of this compound to introduce diverse chemical groups, leading to compounds with potential therapeutic effects. vnu.edu.vnnih.gov
Furthermore, this compound is employed in advanced catalytic processes. It has been used as a coupling partner in Rhodium(III)-catalyzed reactions to synthesize isoquinolones. sigmaaldrich.com This process is notable for its efficiency, proceeding without the need for an external oxidant. The reaction involves a regioselective cleavage of a C-H bond on the this compound molecule, demonstrating its utility in modern C-H activation/functionalization methodologies. sigmaaldrich.com The N-O bond within the hydroxamate group plays a crucial role in the catalytic cycle, facilitating C-N bond formation and catalyst turnover. sigmaaldrich.com
The synthesis of various derivatives highlights its role as a foundational scaffold. By modifying the benzamide (B126) core or the hydroxamate function, chemists can systematically explore structure-activity relationships. For instance, N-hydroxycinnamamide derivatives, which also target HDACs, have been synthesized starting from related structural frameworks, underscoring the adaptability of the N-hydroxy-amide template in medicinal chemistry. vnu.edu.vn
Table 1: Examples of Compounds Synthesized from this compound Derivatives
| Derivative Class | Target Application | Synthetic Approach |
| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives | Histone Deacetylase (HDAC) Inhibition | Modification of the core this compound structure to include various substituted phenylpropanamido groups. nih.gov |
| Isoquinolones | Heterocyclic Chemistry | Rhodium(III)-catalyzed cross-coupling/cyclization with alkynes, utilizing the N-O bond for catalyst turnover. sigmaaldrich.com |
| N-hydroxycinnamamide derivatives | Histone Deacetylase (HDAC) Inhibition | Building upon the N-hydroxyamide framework to create extended conjugated systems with potential anticancer activity. vnu.edu.vn |
Role in Co-crystallization and Supramolecular Assembly
This compound and its isomers (hydroxybenzamides) play a significant role in the fields of crystal engineering and supramolecular chemistry, particularly in the formation of co-crystals. nih.govresearchgate.net Co-crystals are multi-component solids where different molecules are held together in a single crystal lattice through non-covalent interactions. nih.gov
The ability of hydroxybenzamides to form co-crystals has been systematically studied, often using benzoic acid derivatives as co-formers. nih.govresearchgate.net The primary interaction driving the assembly of these multi-component systems is the formation of a robust and predictable supramolecular synthon, specifically the acid-amide heterosynthon. nih.govresearchgate.net This interaction involves hydrogen bonding between the carboxylic acid group of the co-former and the amide group of the hydroxybenzamide. The reliability of this synthon makes benzamide derivatives, including this compound, excellent candidates for co-crystal design. biointerfaceresearch.com
Several screening techniques are employed to identify the formation of new co-crystals, including Differential Scanning Calorimetry (DSC), thermal microscopy, and solution-based methods like crystallization from solution and solvent-drop grinding. nih.govresearchgate.net Comparative studies have shown that different techniques have varying success rates in identifying new co-crystalline phases. For instance, in a screening of 18 systems involving benzamide and benzoic acid derivatives, six new co-crystals were confirmed. nih.govresearchgate.net Such research demonstrates the utility of this compound and related compounds in the systematic exploration and creation of novel solid forms of active pharmaceutical ingredients (APIs), which can alter physicochemical properties like solubility and stability. nih.govbiointerfaceresearch.com
The supramolecular assembly is not limited to simple co-crystals. The fundamental hydrogen-bonding capabilities of the amide and hydroxyl groups in this compound allow it to participate in more complex networks, forming a basis for designing intricate molecular architectures held together by predictable non-covalent forces.
Chemical Reactivity of the Hydroxamate Moiety in this compound
The hydroxamate functional group (-CONHOH) is the central feature defining the chemical reactivity of this compound. This moiety imparts several key chemical properties to the molecule, making it a focus of study in medicinal and organic chemistry.
Metal Chelation: A primary characteristic of the hydroxamate group is its ability to act as an efficient chelator of metal ions. nih.gov The oxygen atoms of the carbonyl and hydroxyl groups can coordinate with a metal center, forming a stable five-membered ring. This property is particularly significant in its biological activity, as many hydroxamic acid derivatives function as inhibitors of metal-containing enzymes. vnu.edu.vn The hydroxamate moiety in inhibitors like those derived from this compound can bind to the zinc ion present in the active site of histone deacetylases (HDACs), leading to the inhibition of the enzyme. nih.govnih.gov
Acidity and Anion Formation: The hydroxamate group has a low acidity, with pKa values typically around 8.5. nih.gov This means that at physiological pH, the molecule is predominantly in its neutral form. Deprotonation occurs at the hydroxyl (N-OH) group to form a hydroxamate anion. nih.govwikipedia.org This deprotonation is often facilitated upon coordination to a metal cation, like zinc in an enzyme's active site, which results in a strongly chelating species. nih.gov
Rearrangement Reactions: Hydroxamic acids can undergo the Lossen rearrangement, a characteristic reaction of O-activated derivatives. nih.gov This reaction typically proceeds by activating the hydroxyl group, followed by deprotonation of the amide nitrogen. The resulting anionic intermediate rearranges to form an isocyanate, which is a highly reactive species that can be trapped by various nucleophiles. nih.gov While this reaction is common in synthetic organic chemistry, its occurrence in biological systems under physiological conditions is a subject of further investigation. nih.gov
General Reactivity: As an amide derivative, this compound can react with certain reagents. For instance, amides can react with dehydrating agents to form the corresponding nitrile. noaa.gov They are generally very weak bases. noaa.gov The presence of the N-hydroxy group modifies the typical amide reactivity, providing a site for both acylation and alkylation, which is exploited in the synthesis of various derivatives.
Table 2: Summary of Chemical Reactivity of the Hydroxamate Moiety
| Property | Description | Significance |
| Metal Chelation | Binds to metal ions (e.g., Zn²⁺) via carbonyl and hydroxyl oxygens. | Key mechanism for enzyme inhibition (e.g., HDACs). nih.govnih.gov |
| Acidity | Weakly acidic (pKa ≈ 8.5), forming a hydroxamate anion upon deprotonation of the N-OH group. nih.gov | Allows for strong binding to metal centers in biological systems after deprotonation. nih.gov |
| Lossen Rearrangement | O-activated hydroxamic acids can rearrange to form isocyanates. nih.gov | A characteristic synthetic transformation of the hydroxamate functional group. nih.gov |
| Nucleophilicity/ Electrophilicity | The nitrogen and oxygen atoms provide sites for various chemical modifications. | Enables its use as a versatile precursor in organic synthesis. vnu.edu.vnsigmaaldrich.com |
Future Directions and Emerging Research Avenues
Strategies for Enhanced Selectivity of N-Hydroxybenzamide-Based Inhibitors
A critical challenge in the development of this compound-based inhibitors is achieving isoform selectivity, especially within the HDAC family. Pan-HDAC inhibitors, which target multiple HDAC isoforms, can lead to a range of side effects. nih.gov Consequently, a primary focus of future research is the design of inhibitors that selectively target a single HDAC isoform, which is expected to provide an improved risk-benefit profile. nih.gov
Strategies to enhance selectivity often involve modifications to the "cap" group, the "linker" region, and the zinc-binding group (ZBG) of the inhibitor pharmacophore. nih.gov For instance, the wider and shallower active site channel of HDAC6 compared to other isoforms allows for the accommodation of bulkier linker elements, a feature that has been exploited to develop HDAC6-selective inhibitors. tandfonline.commdpi.com Researchers have successfully designed HDAC6-selective inhibitors by introducing branched elements into the linker and by using quinazoline (B50416) as a cap group. nih.govrsc.org For example, a series of this compound derivatives with a quinazoline cap group showed potent and selective inhibition of HDAC6. nih.gov
The design of N-hydroxy-3-sulfamoylbenzamide-based compounds has yielded inhibitors with selectivity for HDAC8. nih.gov Similarly, ortho-aryl N-hydroxycinnamide derivatives have shown promise as selective HDAC8 inhibitors. rsc.org The introduction of a triazole-based biaryl capping group has also been explored to achieve HDAC6 selectivity. nih.gov Computational docking studies have revealed that these capping groups can align with specific pockets, such as the L1 pocket of HDAC6, contributing to subtype selectivity. nih.gov
Future efforts will likely continue to leverage structural differences between HDAC isoforms to design highly selective inhibitors. This will involve the synthesis and evaluation of novel cap groups and linker modifications, guided by structural biology and computational modeling.
Discovery of Novel Biological Targets and Therapeutic Applications for this compound
While much of the research on this compound has centered on its role as an HDAC inhibitor in cancer, emerging evidence suggests a broader therapeutic potential. ontosight.aiontosight.ai Salicylamide (2-hydroxybenzamide) derivatives, for instance, have demonstrated broad-spectrum antiviral activities against a range of RNA and DNA viruses. nih.gov
A significant area of investigation is the potential of this compound derivatives in treating parasitic diseases. N-benzoyl-2-hydroxybenzamides have shown low nanomolar efficacy against Toxoplasma gondii both in vitro and in vivo. nih.gov The mechanism of action appears to involve the disruption of a unique secretory pathway in the parasite, mediated by adaptin-3β. nih.gov This discovery opens up avenues for developing novel anti-parasitic drugs based on the this compound scaffold.
Furthermore, this compound derivatives are being explored as inhibitors of other metalloenzymes. For example, dihydroxamate-containing compounds have shown potential as inhibitors of metallo-β-lactamases from Bacillus anthracis, which are involved in antibiotic resistance. mdpi.com Other research has pointed to the potential of this compound derivatives in treating inflammatory bowel disease, multiple sclerosis, and type I diabetes. google.com The ability of certain derivatives to sensitize colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression further highlights the diverse biological activities of this class of compounds. nih.gov
Future research will likely focus on screening this compound libraries against a wider range of biological targets to uncover new therapeutic applications beyond oncology.
Integration of Artificial Intelligence and Machine Learning in this compound Research and Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of this compound-based drugs. turkjps.org These computational tools can significantly reduce the time and cost associated with drug development by enabling more accurate predictions of compound activity and properties. turkjps.org
Computer-aided drug design (CADD) plays a crucial role in the development of HDAC inhibitors with enhanced selectivity and efficacy. turkjps.org Techniques such as 3D quantitative structure-activity relationship (QSAR) studies and molecular docking are used to establish correlations between the structure of a ligand and its predicted biological activity. turkjps.org Molecular docking, for instance, helps to predict the binding mode of an inhibitor in the active site of a target protein, providing insights into key interactions that can be optimized. turkjps.org
Researchers have successfully used molecular modeling techniques to guide the design of ortho-aryl N-hydroxycinnamide HDAC8 inhibitors. rsc.org Docking simulations have also been employed to understand the binding of indirubin-based N-hydroxybenzamides to HDAC isoforms, revealing features that affect selectivity. nih.gov In silico studies using software like Schrödinger's Glide are being used to investigate the molecular docking of hydroxybenzamide derivatives of bile acids with CspC, a protein involved in Clostridioides difficile spore germination. digitellinc.com
The future will see a greater reliance on AI and ML for virtual screening of large compound libraries, de novo drug design, and the prediction of pharmacokinetic and toxicological profiles of this compound derivatives.
Bio-conjugation and Prodrug Design Strategies for this compound
To improve the therapeutic index and overcome limitations such as poor bioavailability, researchers are exploring bio-conjugation and prodrug strategies for this compound derivatives. Prodrug design involves modifying the active compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties. For example, esterification of the hydroxy group can enhance oral absorption, with the active drug being regenerated in the plasma through hydrolysis.
Platinum(IV) prodrugs have been designed to multiply target genomic DNA, histone deacetylases, and PARP-1. acs.org Another approach involves the development of photoexcited prodrugs that allow for spatiotemporal control of signaling pathways. researchgate.net Hypoxia-activated prodrugs are also being investigated, which selectively release the active drug in the hypoxic tumor microenvironment. researchgate.net
Bio-conjugation involves linking the this compound moiety to another molecule to enhance its therapeutic effect or target it to specific cells or tissues. This strategy holds promise for developing more effective and less toxic cancer therapies.
Future research in this area will focus on designing novel prodrugs with improved pharmacokinetic profiles and developing sophisticated bio-conjugation strategies to achieve targeted drug delivery.
Elucidation of Complex Molecular Mechanisms and Pathways
A deeper understanding of the molecular mechanisms and signaling pathways modulated by this compound derivatives is crucial for their rational design and clinical application. While HDAC inhibition is a well-established mechanism, these compounds often exert their effects through multiple pathways. mdpi.com
For example, some this compound derivatives can induce apoptosis and inhibit cell proliferation in cancer cells by modulating various cell signaling pathways. nih.govekb.eg The compound 2-methoxy-5-amino-N-hydroxybenzamide has been shown to sensitize colon cancer cells to TRAIL-induced apoptosis by regulating the expression of death receptor 5 and survivin. nih.gov This involves the ERK-dependent induction of DR5 and the ubiquitination and proteasome-mediated degradation of survivin. nih.gov
In the context of parasitic diseases, N-benzoyl-2-hydroxybenzamides disrupt a unique secretory pathway in Toxoplasma gondii by targeting a protein complex involving adaptin-3β. nih.gov This leads to alterations in key organelles such as micronemes, rhoptries, and dense granules. nih.gov
Future research will employ advanced techniques such as proteomics, genomics, and metabolomics to comprehensively map the molecular pathways affected by this compound derivatives. This will not only provide a more complete picture of their mechanism of action but also help identify potential biomarkers for predicting treatment response.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Hydroxybenzamide derivatives, and how can reaction yields be improved?
- Methodological Answer : this compound derivatives are synthesized via multi-step reactions involving hydrolysis, coupling, and functional group modifications. For example, nitro-cinnamate intermediates (e.g., compound 3 ) are reduced using catalytic hydrogenation (Pd/C, H₂) in methanol, followed by amidation with hydroxylamine . Yields (~25–40%) can be optimized by controlling solvent polarity (e.g., DMSO for solubility) and stoichiometric ratios of reagents like benzoyl chloride . Purification via silica gel chromatography (60–120 mesh) and recrystallization in ethanol/water mixtures improves purity (>93%) .
Q. How is the structural integrity of this compound derivatives confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H-NMR : Hydroxylamine protons (-NH-OH) at δ 10.80–11.10 ppm and aromatic protons at δ 7.00–9.00 ppm .
- ¹³C-NMR : Carbonyl (C=O) resonances at δ 164.2–165.5 ppm confirm the hydroxamic acid moiety . IR spectroscopy further validates O-H stretches (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹) . High-resolution mass spectrometry (HRMS) and HPLC (retention time ~8–9 min, >90% purity) are used for final characterization .
Q. What is the mechanistic basis for this compound’s role as an HDAC inhibitor?
- Methodological Answer : this compound derivatives chelate Zn²⁺ ions in HDAC catalytic pockets, disrupting deacetylase activity. Molecular docking (e.g., using HDAC6 PDB:5G0H) shows the hydroxamate group binds Zn²⁺, while aromatic moieties interact with hydrophobic pockets (e.g., Phe-583 and Leu-749) . Comparative studies with FDA-approved inhibitors (e.g., vorinostat) reveal similar binding modes but varying selectivity profiles .
Advanced Research Questions
Q. How can molecular docking studies guide the design of selective HDAC6 inhibitors based on this compound?
- Methodological Answer : Docking simulations (AutoDock Vina) prioritize compounds with strong Zn²⁺ coordination and hydrophobic tail interactions. For example, compound 7f (ΔG = -8.2 kcal/mol) shows enhanced HDAC6 selectivity due to its 4-methoxybenzamide cap, which fits the HDAC6 L1 loop pocket . Adjusting substituents (e.g., chloro or methoxy groups) optimizes steric and electronic complementarity . Validation via in vitro enzymatic assays (e.g., HDAC6 IC₅₀ < 100 nM) is critical to confirm predictions .
Q. What structure-activity relationships (SAR) enhance the potency of this compound-based HDAC inhibitors?
- Methodological Answer : Key SAR findings include:
- Cap Group : Bulky substituents (e.g., 2-mercaptoquinazolinone) improve HDAC6 selectivity by occupying the surface groove .
- Linker Length : A 4–6 carbon chain maximizes enzyme-ligand contacts without steric hindrance .
- Zinc-Binding Group : Replacing hydroxamate with thiols (e.g., in belinostat derivatives) alters metal coordination but may reduce toxicity . Parallel synthesis and phenotypic screening (e.g., anti-myeloma activity) identify lead compounds .
Q. How should researchers address contradictions between computational docking results and in vitro/in vivo efficacy?
- Methodological Answer : Discrepancies (e.g., strong docking affinity but weak cellular activity) may arise from poor solubility, off-target effects, or metabolic instability. For compound 7f , despite favorable ΔG, low bioavailability was attributed to rapid glucuronidation . Strategies include:
- Physicochemical Optimization : Introducing PEGylated linkers or prodrugs (e.g., acetyl-protected hydroxamates) improves permeability .
- Metabolic Stability Assays : Liver microsome studies (human/rodent) identify degradation pathways .
- Synergistic Combinations : Co-administration with CYP450 inhibitors (e.g., ketoconazole) enhances plasma half-life .
Q. What are the degradation pathways of this compound under environmental or experimental conditions?
- Methodological Answer : Dielectric barrier discharge (DBD) plasma catalysis degrades this compound into benzoic acid (m/z 123.04) and 2-hydroxyacetic acid (m/z 77.02) via hydroxyl radical (·OH) attack . LC-MS/MS analysis (e.g., Q-TOF) tracks degradation intermediates. Researchers should account for stability in buffer solutions (pH 7.4, 37°C) during bioassays to avoid false negatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While this compound itself is non-hazardous (GHS Category: Not Classified), intermediates (e.g., benzoyl chloride) require precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
